molecular formula C8H9N3 B1282294 2-(Dimethylamino)isonicotinonitrile CAS No. 80882-52-6

2-(Dimethylamino)isonicotinonitrile

Cat. No.: B1282294
CAS No.: 80882-52-6
M. Wt: 147.18 g/mol
InChI Key: MYTZNZISOYDPSD-UHFFFAOYSA-N
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Description

2-(Dimethylamino)isonicotinonitrile is a pyridine derivative featuring a dimethylamino (-N(CH₃)₂) group at the 2-position and a nitrile (-CN) group at the 4-position (isonicotinonitrile backbone). This compound is of interest in organic synthesis and materials science due to its electron-donating dimethylamino group and electron-withdrawing nitrile moiety, which may facilitate applications in catalysis, polymer chemistry, or pharmaceutical intermediates.

Properties

IUPAC Name

2-(dimethylamino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11(2)8-5-7(6-9)3-4-10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTZNZISOYDPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521845
Record name 2-(Dimethylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80882-52-6
Record name 2-(Dimethylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)pyridine-4-carbonitrile
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Chemical Reactions Analysis

2-(Dimethylamino)isonicotinonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

2-(Dimethylamino)isonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)isonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the context of its use in research .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate

A critical study compared ethyl 4-(dimethylamino)benzoate (EDMAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) as co-initiators in resin cements. Key findings include:

  • Reactivity : EDMAB exhibited a higher degree of conversion (DC) in resin polymerization than DMAEMA, attributed to its superior electron-donating capacity and reduced steric hindrance .
  • Physical Properties : Resins with EDMAB demonstrated significantly better flexural strength and hardness than those with DMAEMA. However, the addition of diphenyliodonium hexafluorophosphate (DPI) enhanced the DC and mechanical properties of DMAEMA-based resins, especially at higher amine concentrations .
  • CQ/Amine Ratio: A 1:2 camphorquinone (CQ)/amine ratio outperformed a 1:1 ratio in both systems, suggesting optimal electron transfer efficiency at higher amine concentrations .

Table 1: Comparison of Dimethylamino-Containing Co-Initiators

Compound Structure Degree of Conversion DPI Influence Physical Properties
Ethyl 4-(Dimethylamino)benzoate Benzoate ester with DMA High Low Superior
2-(Dimethylamino)ethyl methacrylate Methacrylate with DMA chain Moderate (↑ with DPI) High Inferior (↑ with DPI)
2-(Dimethylamino)isonicotinonitrile Pyridine with DMA and nitrile Not reported Inferred variable Context-dependent

Impact of Substituent Variation on Reactivity and Physical Properties

Diethylamino vs. Dimethylamino Groups

Compounds such as 2-(diethylamino)-3-methylpyridine () highlight the role of alkyl chain length on the amino group. For instance, diethylamino derivatives may exhibit slower polymerization kinetics but enhanced compatibility in hydrophobic resins.

Nitrile vs. Carboxylic Acid/Ester Groups

The nitrile group in this compound contrasts with carboxylic acid or ester moieties in analogs like 2-(diethylamino)-6-methylisonicotinic acid ().

Role of Co-Initiators and Reaction Conditions

The performance of dimethylamino-containing compounds is highly dependent on co-initiators like DPI. For example, DMAEMA’s DC improved from ~50% to >70% with DPI addition, whereas EDMAB’s DC remained stable, indicating differing mechanistic pathways (e.g., radical vs. ionic propagation) . This suggests that this compound’s efficacy in photoinitiation systems would require tailored co-initiator selection.

Biological Activity

2-(Dimethylamino)isonicotinonitrile (CAS No. 80882-52-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a derivative of isonicotinonitrile, characterized by the presence of a dimethylamino group. Its chemical structure can be represented as follows:

C10H10N4\text{C}_{10}\text{H}_{10}\text{N}_4

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological investigation.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence cellular signaling pathways. Notably, it has been studied for its interactions with:

  • Kinases : The compound has been identified as a potential inhibitor of Syk and Janus kinases, which play crucial roles in immune response and inflammation .
  • Cell Signaling Pathways : It influences pathways related to apoptosis and cell proliferation, impacting cancer cell growth and survival.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description
Anticancer Exhibits cytotoxic effects on various cancer cell lines by inhibiting cell proliferation.
Anti-inflammatory Modulates inflammatory responses by inhibiting key signaling pathways.
Enzyme Inhibition Inhibits Syk and Janus kinases, affecting immune cell function.
Neuroprotective Effects Potentially protects neuronal cells from oxidative stress-induced damage.

Anticancer Activity

In a study examining the effects of this compound on cancer cells, researchers found that the compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to apoptosis induction through caspase activation .

Anti-inflammatory Properties

Another study highlighted the compound's ability to reduce inflammation in animal models of rheumatoid arthritis. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in autoimmune disorders .

Neuroprotection

Research has also indicated that this compound may have neuroprotective properties. In models of oxidative stress, it was shown to reduce neuronal cell death, likely through its antioxidant activity. This opens avenues for exploring its use in neurodegenerative diseases.

Dosage and Toxicity

The effects of this compound vary significantly with dosage. Low doses have demonstrated minimal toxicity while effectively modulating cellular functions. However, higher doses may lead to adverse effects, necessitating careful consideration during therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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